Benz(a)anthracene, 1,2,3,4-tetrahydro-
Overview
Description
Benz(a)anthracene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of benz(a)anthracene, where the 1,2,3,4 positions are saturated with hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 1,2,3,4-tetrahydro- typically involves the hydrogenation of benz(a)anthracene. This process can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{18}\text{H}{12} + 2\text{H}2 \rightarrow \text{C}{18}\text{H}_{14} ]
Industrial Production Methods
Industrial production of Benz(a)anthracene, 1,2,3,4-tetrahydro- follows similar principles but on a larger scale. The process involves continuous flow reactors where benz(a)anthracene is hydrogenated in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and hydroxy derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Benz(a)anthracene, 1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of certain pharmaceuticals and its potential carcinogenic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benz(a)anthracene, 1,2,3,4-tetrahydro- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, forming reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, which is fully aromatic and lacks the hydrogenation at the 1,2,3,4 positions.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of the three benzene rings.
Uniqueness
Benz(a)anthracene, 1,2,3,4-tetrahydro- is unique due to its partially saturated structure, which imparts different chemical reactivity and biological interactions compared to its fully aromatic counterparts. This structural modification can influence its physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1,2,3,4-tetrahydrobenzo[a]anthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,6-7,9-12H,3-5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONNZDVAFLXPCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=CC4=CC=CC=C4C=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196316 | |
Record name | Benz(a)anthracene, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4483-98-1 | |
Record name | Benz(a)anthracene, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004483981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(a)anthracene, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.